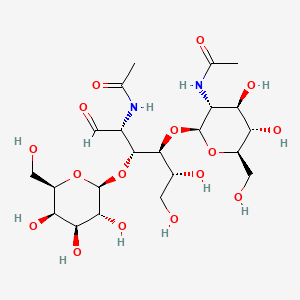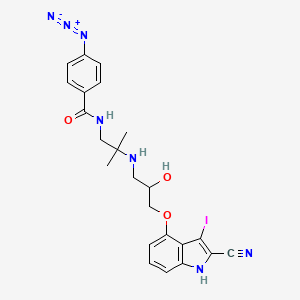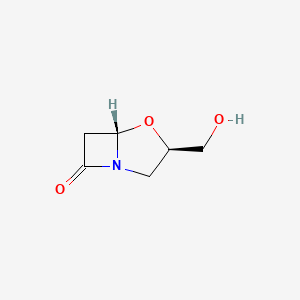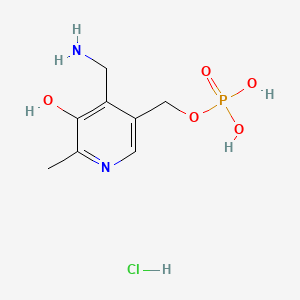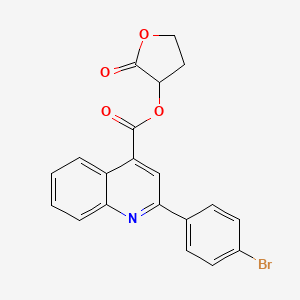
2-(4-Bromophenyl)-4-quinolinecarboxylic acid (2-oxo-3-oxolanyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-4-quinolinecarboxylic acid (2-oxo-3-oxolanyl) ester is a member of quinolines.
Scientific Research Applications
Synthesis and Derivative Formation
General Method for Preparing Quinolinecarboxylic Acids : A method has been developed for preparing 2-substituted-4-oxo-3-quinolinecarboxylic acids, which are new analogs in the quinolone class of anti-infectives. This includes the reaction of a Grignard reagent with 4-oxo-3-quinolinecarboxylic acid esters to yield desired 2-substituents (Kiely, Huang, & Lesheski, 1989).
Microwave-Assisted Synthesis of Substituted Anilides : An efficient one-step method using microwave irradiation has been developed for preparing substituted anilides of quinoline-2-carboxylic acid, which may include similar structures to 2-(4-Bromophenyl)-4-quinolinecarboxylic acid ester (Bobál et al., 2012).
Isomeric Conversions of Quinolinecarboxylic Acid Derivatives : Research on the synthesis of ethyl ester derivatives of quinolinecarboxylic acids and their transformation into various isomers has been conducted, offering insights into the versatility of these compounds (Kononov et al., 1988).
Chemical Structure and Properties
Molecular Structure Determination : The molecular structure of N-(4-bromophenyl)quinoline-2-carboxamide, a model compound, has been determined using single-crystal X-ray diffraction, indicating its potential relevance to 2-(4-Bromophenyl)-4-quinolinecarboxylic acid ester (Bobál et al., 2012).
Tautomeric and Conformational Investigations : Studies on tautomeric and conformational changes in similar quinolinecarboxylic acid derivatives can provide valuable information on the chemical behavior of 2-(4-Bromophenyl)-4-quinolinecarboxylic acid ester (Kononov et al., 1988).
Potential Applications in Drug Development
HIV-1 Integrase Inhibitor Studies : Research on derivatives of quinolinecarboxylic acid, which include structural elements similar to 2-(4-Bromophenyl)-4-quinolinecarboxylic acid ester, has been conducted in the context of developing HIV-1 integrase inhibitors. These studies highlight the potential of such compounds in drug development (Vandurm et al., 2009).
Antibacterial Activity : Synthesis and evaluation of 2-substituted quinolinecarboxylic acids, similar to 2-(4-Bromophenyl)-4-quinolinecarboxylic acid ester, have been performed to explore their antibacterial activity, indicating potential applications in antimicrobial drug development (Jung, Baek, & Park, 2001).
properties
Product Name |
2-(4-Bromophenyl)-4-quinolinecarboxylic acid (2-oxo-3-oxolanyl) ester |
|---|---|
Molecular Formula |
C20H14BrNO4 |
Molecular Weight |
412.2 g/mol |
IUPAC Name |
(2-oxooxolan-3-yl) 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C20H14BrNO4/c21-13-7-5-12(6-8-13)17-11-15(14-3-1-2-4-16(14)22-17)19(23)26-18-9-10-25-20(18)24/h1-8,11,18H,9-10H2 |
InChI Key |
PDOHGSITFBKCRS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




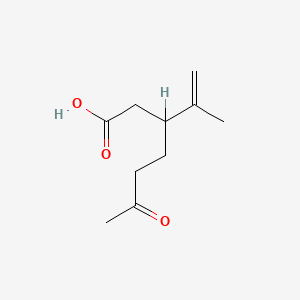
![2-[3-(3-Carbamimidoylphenyl)phenyl]-5-(pyridin-4-ylamino)pentanoic acid](/img/structure/B1229044.png)
![1-cyclohexyl-3-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)thiourea](/img/structure/B1229045.png)
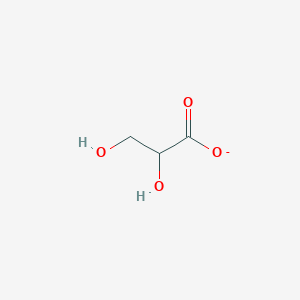
![N-[1-(phenylmethyl)-4-piperidinyl]-2-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1229048.png)


